METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE
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Overview
Description
METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE is a synthetic organic compound characterized by the presence of multiple fluorine atoms, which impart unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the trifluoromethylated intermediate:
Amidation reaction: The intermediate is then subjected to an amidation reaction with acetamide under controlled conditions to form the acetylamino group.
Coupling with the phenylamine derivative: The final step involves coupling the intermediate with a phenylamine derivative containing a trifluoromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, often using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.
Material Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is used as a probe to study biochemical pathways and interactions due to its distinctive chemical properties.
Mechanism of Action
The mechanism of action of METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity by forming strong interactions with the target sites. This can modulate the activity of the target, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
METHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE is unique due to its combination of trifluoromethyl and trifluoromethoxy groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, lipophilicity, and specific electronic characteristics.
Properties
IUPAC Name |
methyl 2-acetamido-3,3,3-trifluoro-2-[4-(trifluoromethoxy)anilino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F6N2O4/c1-7(22)20-11(10(23)24-2,12(14,15)16)21-8-3-5-9(6-4-8)25-13(17,18)19/h3-6,21H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECBNSNERYSGAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=CC=C(C=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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